molecular formula C13H17N3O3 B3935395 4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide

4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide

Cat. No.: B3935395
M. Wt: 263.29 g/mol
InChI Key: CUGMAHHQXVHQTJ-UHFFFAOYSA-N
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Description

4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylhydrazinyl group and a benzyl group attached to a 4-oxobutanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide typically involves the reaction of 4-oxobutanamide with benzylamine and acetylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The acetylhydrazinyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the acetylhydrazinyl group.

Scientific Research Applications

4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The acetylhydrazinyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity and specificity towards certain proteins or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-acetylhydrazinyl)benzoic acid: Shares the acetylhydrazinyl group but has a different backbone structure.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Contains similar functional groups but with variations in the substituents and overall structure.

Uniqueness

4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of both the acetylhydrazinyl and benzyl groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(2-acetylhydrazinyl)-N-benzyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10(17)15-16-13(19)8-7-12(18)14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,18)(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGMAHHQXVHQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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